Dihydroxy bile acids, alcohols and derivatives
Dihydroxy bile acids, alcohols, and their derivatives are a critical class of compounds involved in the complex biological processes of cholesterol metabolism and bile acid synthesis. These molecules play essential roles in digestion by aiding in the emulsification and absorption of dietary fats. The primary dihydroxy bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA), are synthesized from cholesterol via enzymatic modifications. Alcohols derived from these compounds often exhibit varying degrees of hydrophilicity and lipophilicity, making them valuable intermediates for pharmaceuticals and biochemical research.
Dihydroxy bile acids and their alcohols have been extensively studied for their therapeutic potential in treating various liver diseases, including cholestatic conditions, due to their roles in modulating bile acid homeostasis. Derivatives of these compounds can be further modified to enhance specific pharmacological properties, such as solubility or stability, making them promising candidates for drug development. Their structural diversity allows for the design of molecules with targeted effects on different cellular pathways involved in bile acid metabolism and liver function.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid | 105227-28-9 | C24H40O4 |
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3-Keto-7a,12a-dihydroxy-5a-cholanic Acid | 16265-24-0 | C24H38O5 |
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6-Deoxocathasterone | 198416-73-8 | C28H50O2 |
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3β,12α-Dihydroxy-5α-cholanoic Acid | 2569-04-2 | C24H40O4 |
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(5α,22R,23R,24S)-22,23-Dihydroxyergostane-3,6-dione | 124853-28-7 | C28H46O4 |
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3a,7a-Dihydroxycoprostanic Acid | 17974-66-2 | C27H46O4 |
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3-Oxo-7a,12a-hydroxy-5b-cholanoic Acid | 2304-89-4 | C24H38O5 |
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Ursodeoxycholic acid | 128-13-2 | C24H40O4 |
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Cholesta-9(11),24-dien-23-one,3,6-dihydroxy-, (3b,5a,6a)- (9CI) | 36564-29-1 | C27H42O3 |
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(3alpha,5beta,12alpha)-3,12-dihydroxychol-6-en-24-oic acid | 62681-12-3 | C24H38O4 |
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